4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one
Overview
Description
4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one (DCMMP) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. DCMMP is an important intermediate in the synthesis of biologically active compounds, and has been used in the synthesis of various drugs, such as the anti-diabetic drug glibenclamide. DCMMP is also used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. The synthesis of DCMMP involves a number of steps, and the compound can be produced in a variety of ways.
Scientific Research Applications
Chemical Reactivity and Synthesis
The reactivity of 4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one has been studied in various contexts. Coelho et al. (2005) investigated the cleavage of the methoxymethyl group in pyridazinone derivatives, highlighting the compound's reactivity under mild conditions with aluminium chloride (Coelho et al., 2005). This study contributes to the understanding of the chemical behavior of pyridazin-3-one derivatives, which includes this compound.
Synthesis of Pyridazine Analogues
Katz et al. (1982) described the synthesis of pyridazine analogues of nucleosides using 4,5-dichloro-3-[(trimethylsilyl)oxy]pyridazine, a related compound, demonstrating its utility in creating novel nucleoside structures (Katz et al., 1982). This research provides insights into the potential applications of pyridazin-3-one derivatives in nucleoside synthesis.
Pharmacological Research
In pharmacological research, Husain et al. (2017) synthesized novel pyridazine derivatives, including compounds related to this compound, to evaluate their analgesic and anti-inflammatory activities (Husain et al., 2017). This study suggests the potential of pyridazinone derivatives in developing non-steroidal anti-inflammatory drugs.
Anticorrosive Applications
Sizaya et al. (2015) explored the application of 3,4-dichloro-(2H)-pyridazin-3-one derivatives, closely related to the compound , in enhancing the corrosion resistance of steel. Their research indicates that these compounds exhibit anticorrosive efficiency in acid media, highlighting a potential industrial application (Sizaya et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4,5-dichloro-2-(methoxymethyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-12-3-10-6(11)5(8)4(7)2-9-10/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFVSJZSIUPDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)C(=C(C=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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